Cas no 5457-79-4 (3α-Aminocholestane Hydrochloride)

3α-Aminocholestane Hydrochloride 化学的及び物理的性質

名前と識別子

-

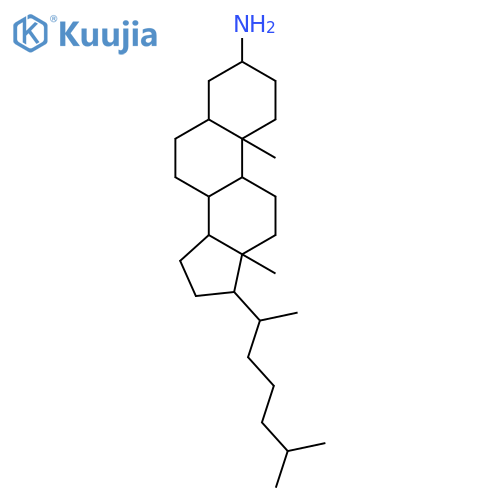

- cholestan-3-amine

- 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine

- 5457-79-4

- CHEMBL3138449

- PD057958

- DTXSID80328390

- SCHEMBL12989134

- 3α-Aminocholestane Hydrochloride

-

- インチ: InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3

- InChIKey: RJNGJYWAIUJHOJ-UHFFFAOYSA-N

- ほほえんだ: CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C

計算された属性

- せいみつぶんしりょう: 387.38677

- どういたいしつりょう: 387.387

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 540

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 9

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 9.1

じっけんとくせい

- 密度みつど: 0.93

- ふってん: 463.5°C at 760 mmHg

- フラッシュポイント: 228.3°C

- 屈折率: 1.498

- PSA: 26.02

- LogP: 8.93730

3α-Aminocholestane Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A585500-50mg |

3α-Aminocholestane Hydrochloride |

5457-79-4 | 50mg |

$ 1499.00 | 2023-04-19 | ||

| TRC | A585500-100mg |

3α-Aminocholestane Hydrochloride |

5457-79-4 | 100mg |

$ 3000.00 | 2023-09-08 | ||

| TRC | A585500-5mg |

3α-Aminocholestane Hydrochloride |

5457-79-4 | 5mg |

$ 190.00 | 2023-04-19 | ||

| TRC | A585500-25mg |

3α-Aminocholestane Hydrochloride |

5457-79-4 | 25mg |

$ 873.00 | 2023-04-19 |

3α-Aminocholestane Hydrochloride 関連文献

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

9. Book reviews

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

3α-Aminocholestane Hydrochlorideに関する追加情報

Cholestan-3-amine (CAS No. 5457-79-4): A Comprehensive Overview of Properties, Applications, and Market Trends

Cholestan-3-amine (CAS No. 5457-79-4) is a steroidal amine derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, structurally related to cholesterol, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique cholestane backbone and amine functional group at the 3-position make it a versatile building block for drug discovery and development.

The molecular structure of cholestan-3-amine features a rigid steroidal framework with an amine group at the C-3 position. This configuration contributes to its amphiphilic properties, allowing it to interact with both hydrophobic and hydrophilic environments. Researchers have extensively studied its conformational stability and molecular interactions, particularly in membrane biology and drug delivery systems. Recent studies highlight its potential in modulating lipid bilayer properties, making it relevant to current research on nanoparticle drug carriers and targeted therapy formulations.

In pharmaceutical applications, cholestan-3-amine derivatives have shown promise in several therapeutic areas. The compound serves as a precursor for steroid-based drugs with potential applications in neurological disorders and metabolic diseases. Its structural similarity to cholesterol enables unique interactions with cell membranes and lipoprotein particles, topics currently trending in cardiovascular research and anti-aging studies. Recent publications have explored its role in cholesterol homeostasis, aligning with growing public interest in cholesterol management and heart health.

The synthesis of cholestan-3-amine typically involves the modification of cholesterol or related sterols. Modern synthetic approaches emphasize green chemistry principles and catalytic processes, reflecting the pharmaceutical industry's shift toward sustainable manufacturing. Analytical characterization employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring high purity standards required for research and development applications.

From a commercial perspective, the market for steroidal amines like cholestan-3-amine has shown steady growth, driven by increasing demand for specialty chemicals in drug discovery. The compound's CAS number 5457-79-4 serves as a unique identifier in global chemical databases and regulatory documentation. Suppliers typically offer it in research quantities with >95% purity, catering to academic and industrial laboratories engaged in medicinal chemistry and biomaterial development.

Recent scientific literature highlights novel applications of cholestan-3-amine derivatives in gene delivery systems and bioimaging probes. These developments align with current trends in precision medicine and theranostic approaches, addressing frequently searched topics in scientific databases. The compound's ability to modify membrane permeability has also sparked interest in antimicrobial research, particularly in the context of antibiotic resistance, a major global health concern.

Quality control for cholestan-3-amine involves rigorous testing for chemical purity and stereochemical integrity. Storage recommendations typically suggest protection from light and moisture at controlled temperatures, following standard practices for amine-containing compounds. These handling protocols ensure material stability for research applications while addressing common queries about chemical storage and sample preservation in laboratory settings.

Emerging research directions for cholestan-3-amine include its potential in neuroprotective agents and lipid metabolism modulators. These applications connect with trending searches about brain health supplements and metabolic syndrome treatments. The compound's structural features continue to inspire novel drug design strategies, particularly in areas requiring membrane-targeted therapeutics and lipid-based formulations.

In conclusion, cholestan-3-amine (CAS No. 5457-79-4) represents an important scaffold in modern pharmaceutical chemistry. Its diverse applications span from drug development to biomaterial science, addressing current challenges in targeted drug delivery and therapeutic innovation. As research continues to uncover new potentials for this steroidal amine compound, its relevance in addressing contemporary health challenges remains significant, making it a compound of enduring scientific and commercial interest.

5457-79-4 (3α-Aminocholestane Hydrochloride) 関連製品

- 5400-88-4(4-(tert-Butyl)cyclohexanamine)

- 20615-18-3(4,4-dimethylcyclohexan-1-amine)

- 2163-33-9(cis-4-tert-butylcyclohexanamine)

- 3377-24-0(Cyclohexanamine,4,4'-(1-methylethylidene)bis-)

- 32511-34-5((R)-(+)-Bornylamine)

- 1780556-18-4(2-methyl-2,7-diazaspiro[4.5]decan-3-one)

- 1704464-34-5(1-(But-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine)

- 2287286-03-5(Isoxazole, 4-hydrazinyl-3,5-dimethyl-, hydrochloride (1:1))

- 2229277-91-0(4-2-methoxy-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine)

- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)